Methyl 4,6-dichloro-1H-indole-2-carboxylate

Medicinal Chemistry Organic Synthesis Neuroscience

This compound is the essential indole-2-carboxylate building block for medicinal chemistry programs developing NMDA receptor glycine site antagonists. The 4,6-dichloro substitution pattern is a critical pharmacophore identified through systematic SAR studies; this regioisomer uniquely delivers high-affinity binding (IC₅₀ ~100 nM) and target selectivity. Generic unsubstituted or mono-halogenated indole-2-carboxylates cannot substitute without loss of potency. Procure the exact 4,6-dichloro regioisomer at 97% purity with full analytical traceability (NMR, HPLC, GC) to ensure reproducible synthesis of validated lead compounds and advanced C-3 functionalized intermediates.

Molecular Formula C10H7Cl2NO2
Molecular Weight 244.07 g/mol
CAS No. 144989-28-6
Cat. No. B175753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,6-dichloro-1H-indole-2-carboxylate
CAS144989-28-6
Synonyms1H-Indole-2-carboxylic acid, 4,6-dichloro-, Methyl ester
Molecular FormulaC10H7Cl2NO2
Molecular Weight244.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(N1)C=C(C=C2Cl)Cl
InChIInChI=1S/C10H7Cl2NO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3
InChIKeyPFODBNXVEZUPHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4,6-Dichloro-1H-indole-2-carboxylate (CAS 144989-28-6): Core Indole Scaffold for Drug Discovery and Chemical Synthesis Procurement


Methyl 4,6-dichloro-1H-indole-2-carboxylate (CAS 144989-28-6) is a halogenated indole-2-carboxylate derivative characterized by chlorine substitution at the 4- and 6-positions of the indole ring and a methyl ester at the 2-position. With a molecular formula of C₁₀H₇Cl₂NO₂ and a molecular weight of 244.07 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly as a precursor to NMDA receptor glycine site antagonists . The 4,6-dichloro substitution pattern is a well-established pharmacophoric feature that enhances binding affinity and receptor selectivity when incorporated into more complex indole-based antagonists [1].

Why Generic Indole-2-carboxylates Cannot Substitute for Methyl 4,6-Dichloro-1H-indole-2-carboxylate (CAS 144989-28-6) in Critical Synthetic Pathways


Generic substitution with unsubstituted or differently halogenated indole-2-carboxylates is not feasible in applications requiring the specific 4,6-dichloro pharmacophore. The 4,6-dichloro substitution pattern is not arbitrary; it was identified through systematic structure-activity relationship (SAR) studies as a critical determinant for high-affinity binding to the glycine site of the NMDA receptor [1]. Specifically, the introduction of chlorine at both the 4- and 6-positions significantly enhances receptor binding and selectivity compared to mono-halogenated or unsubstituted indole cores [2]. Attempts to use alternative halogenation patterns (e.g., 5-chloro or 7-chloro) or non-halogenated indole-2-carboxylates will yield intermediates and final compounds with markedly different pharmacological profiles, potentially resulting in reduced potency, altered selectivity, or complete loss of target engagement in downstream assays. This positional specificity necessitates the procurement of the exact 4,6-dichloro regioisomer for reproducible synthesis of validated lead compounds.

Quantitative Differentiation Guide for Methyl 4,6-Dichloro-1H-indole-2-carboxylate (CAS 144989-28-6) Relative to Comparators


Synthetic Utility: Quantified Role as Key Intermediate in High-Value NMDA Antagonist Pathways

Methyl 4,6-dichloro-1H-indole-2-carboxylate (CAS 144989-28-6) serves as the essential starting material for the preparation of ethyl 3-(bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate, a key intermediate that enables the synthesis of thiazole derivatives evaluated as potential glycine site NMDA receptor antagonists [1]. In contrast, unsubstituted or mono-halogenated indole-2-carboxylates (e.g., 5-chloroindole-2-carboxylate) lack the 4,6-dichloro pharmacophore required for this synthetic pathway and would produce structurally divergent intermediates incompatible with established SAR for this target class.

Medicinal Chemistry Organic Synthesis Neuroscience

Pharmacophoric Advantage: Quantified Contribution of 4,6-Dichloro Substitution to NMDA Receptor Glycine Site Affinity

Systematic SAR analysis has established that chlorine substitution at the 4- and 6-positions of the indole ring significantly enhances binding affinity and selectivity for the glycine binding site of the NMDA receptor [1]. The 4,6-dichloro substituted compound 3-(4,6-dichloro-2-carboxyindol-3-yl)propionic acid demonstrated an IC₅₀ of 170 nM with greater than 2100-fold selectivity for the glycine site over the glutamate site [1]. In comparison, the most potent analog from the same series, 3-[(carboxymethyl)thio]-2-carboxy-4,6-dichloroindole, achieved an IC₅₀ of 100 nM [1]. The presence of both 4- and 6-chloro substituents is critical; compounds lacking this substitution pattern exhibit significantly reduced potency and selectivity. This SAR evidence establishes the 4,6-dichloroindole core as a privileged scaffold for glycine site antagonist development.

Pharmacology Structure-Activity Relationship Receptor Binding

Purity and Quality Specifications: Differentiated Procurement Options for Methyl 4,6-Dichloro-1H-indole-2-carboxylate

Commercial suppliers offer methyl 4,6-dichloro-1H-indole-2-carboxylate with varying purity specifications and supporting analytical documentation, enabling users to select based on application requirements. Bidepharm provides the compound at 97% purity with batch-specific analytical reports including NMR, HPLC, and GC data . LeYan offers the compound at both 97% and 98% purity grades . Sigma-Aldrich (Ambeed) lists the compound at 97% purity with storage specifications of 2-8°C in dark, dry conditions . In comparison, less specialized vendors may offer the compound at lower purity (e.g., 95%) or without batch-specific analytical documentation, which may be insufficient for GLP-compliant or IND-enabling studies. The availability of 97-98% purity material with verified analytical certificates distinguishes procurement channels suitable for rigorous research applications.

Chemical Procurement Quality Control Analytical Chemistry

Physicochemical Property Differentiation: LogP and Solubility Parameters for Methyl 4,6-Dichloro-1H-indole-2-carboxylate

Methyl 4,6-dichloro-1H-indole-2-carboxylate exhibits distinct physicochemical properties that influence its suitability as a synthetic intermediate and its predicted ADME profile. Calculated LogP (Consensus) is 3.06, with individual methods ranging from iLOGP = 2.43 to SILICOS-IT LogP = 3.63 . The compound has a topological polar surface area (TPSA) of 42.09 Ų . In comparison, the related core scaffold 4,6-dichloroindole (CAS 101495-18-5, lacking the 2-carboxylate ester) has a higher XLogP3 of 3.3 and a lower TPSA of 15.8 Ų . The methyl ester group in the target compound increases polarity (higher TPSA) and reduces lipophilicity (lower LogP) relative to the unsubstituted 4,6-dichloroindole, which may affect solubility, membrane permeability, and reactivity in subsequent synthetic transformations.

ADME Prediction Physicochemical Properties Drug Design

Optimal Application Scenarios for Methyl 4,6-Dichloro-1H-indole-2-carboxylate (CAS 144989-28-6) Based on Verified Evidence


Synthesis of NMDA Receptor Glycine Site Antagonists for Neuroscience Research

Methyl 4,6-dichloro-1H-indole-2-carboxylate is ideally suited for medicinal chemistry programs developing NMDA receptor glycine site antagonists. The 4,6-dichloro substitution pattern is a validated pharmacophore for high-affinity binding, with downstream compounds achieving IC₅₀ values as low as 100 nM in [³H]glycine binding assays [1]. This compound provides the correct halogenation pattern required for synthesizing potent and selective antagonists, such as those in the GV150526 analog series, which demonstrated nanomolar in vitro affinity and in vivo efficacy in animal models of cerebral ischemia [2].

Preparation of Advanced Synthetic Intermediates via C-3 Functionalization

This compound is the appropriate starting material for the preparation of C-3 functionalized 4,6-dichloroindole-2-carboxylates, including ethyl 3-(bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate [1]. Such intermediates enable further derivatization to thiazole-containing antagonists and other heterocyclic systems. The presence of both the 4,6-dichloro pattern and the 2-carboxylate ester is essential for this synthetic route; alternative indole scaffolds will not yield the same advanced intermediates.

Structure-Activity Relationship Studies of Halogenated Indole Pharmacophores

Methyl 4,6-dichloro-1H-indole-2-carboxylate serves as a reference standard in SAR campaigns investigating the impact of halogen substitution on indole-based ligand binding. Systematic studies have demonstrated that chlorine substitution at the 4- and 6-positions greatly enhances binding and selectivity for the glycine site of the NMDA receptor [1]. This compound provides a defined baseline for comparing mono-halogenated, alternative regioisomers, or unsubstituted indole-2-carboxylates in binding assays and functional studies.

Quality-Controlled Chemical Procurement for GLP-Compliant Research

For laboratories requiring batch-to-batch consistency and analytical traceability, procurement of methyl 4,6-dichloro-1H-indole-2-carboxylate at 97-98% purity with accompanying NMR, HPLC, and GC certificates is essential [1][2]. This compound is available from multiple reputable suppliers with documented purity specifications and storage recommendations (2-8°C, protected from light and moisture) , enabling researchers to maintain compliance with institutional and regulatory quality standards.

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